6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Description
This compound belongs to the 1,2,4-triazine-3,5(2H,4H)-dione family, a scaffold known for its diverse bioactivities, including D-amino acid oxidase (DAAO) inhibition, neuroprotection, and anticancer properties . The structure features:
- 2-position: A 3,5-dimethylphenyl group, contributing steric bulk and lipophilicity.
- 6-position: A 3-(dimethylamino)acryloyl moiety, which may enhance binding via hydrogen bonding or electronic effects.
- 4-position: A methyl group, stabilizing the triazine ring conformation .
Its design optimizes interactions with the DAAO active site, where the dimethylphenyl group occupies a hydrophobic pocket, while the acryloyl group may engage in π-π stacking or dipole interactions .
Properties
IUPAC Name |
6-[(E)-3-(dimethylamino)prop-2-enoyl]-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-8-12(2)10-13(9-11)21-17(24)20(5)16(23)15(18-21)14(22)6-7-19(3)4/h6-10H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXRBGACSWYHV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CN(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the acrylamide group: This step involves the reaction of the triazine intermediate with dimethylamino acrylamide under specific conditions, such as the presence of a base or catalyst.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acrylamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation products: N-oxide derivatives.
Reduction products: Amines.
Substitution products: Functionalized triazine derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of this compound lies in its potential as a pharmaceutical agent. The triazine core structure is known for its biological activity and has been explored for various therapeutic uses.
- D-amino Acid Oxidase Inhibition : Research has indicated that derivatives of triazine compounds can act as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in several neurological disorders. For instance, a related compound demonstrated significant inhibition with IC50 values in the nanomolar range, suggesting that modifications to the triazine structure could enhance its efficacy as a DAAO inhibitor .
- Anticancer Properties : Compounds similar to 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione have shown antitumor activity against various cancer cell lines. The incorporation of specific substituents can modulate their biological activity, making them candidates for further development in cancer therapies .
Materials Science
The compound also finds applications in materials science, particularly in the development of polymers and liquid crystal displays (LCDs).
- Liquid Crystal Polymers : The compound can be utilized to create liquid crystal media that exhibit planar optical dispersion properties. These materials are crucial for the fabrication of advanced optical components and devices used in electronics and display technologies .
- Polymer Films : Research has focused on synthesizing polymer films from this compound that can be used in optical and electro-optical devices. These films have potential applications in sensors and light-emitting devices due to their unique optical properties .
Photonic Devices
The unique photophysical properties of this compound make it suitable for use in photonic applications.
- Optical Switches : The compound can serve as a component in the design of optical switches due to its ability to undergo reversible changes in optical properties upon exposure to light. This feature is essential for developing advanced communication technologies .
Case Studies
Several studies have highlighted the effectiveness of triazine derivatives in various applications:
- Inhibition Studies : A study demonstrated that specific triazine derivatives were effective DAAO inhibitors with enhanced metabolic stability compared to other compounds. This suggests that structural modifications can lead to improved pharmacokinetic profiles .
- Polymer Development : Research into polymer films derived from triazine compounds revealed their utility in creating materials with tailored optical properties for use in LCDs and other electronic devices. The films exhibited high thermal stability and excellent light transmission characteristics .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylamide group could participate in covalent bonding with nucleophilic sites in proteins, leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues are compared below based on substituents, potency, and metabolic stability:
Key Observations
Substituent Effects at the 2-Position: Hydrophobic groups (e.g., 3,5-dimethylphenyl, phenethyl) enhance DAAO binding by occupying a hydrophobic subpocket . Branched or bulky groups (e.g., 19e’s methyl linker) reduce potency due to steric clashes with the active site .
Role of the 6-Substituent: The 3-(dimethylamino)acryloyl group (target compound and ) likely enhances solubility and hydrogen bonding vs. simpler groups like hydroxy or benzyloxy . Hydroxy derivatives (e.g., 11e) exhibit moderate metabolic stability due to susceptibility to glucuronidation .
Metabolic Stability: Compounds with bulky or polar 6-substituents (e.g., benzyloxy in 17b) show improved stability by resisting oxidative metabolism . The target compound’s dimethylamino group may confer both stability and solubility advantages .
Research Findings and Implications
- Synthetic Routes : The target compound likely derives from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione intermediates via alkylation at the 2-position and acryloylation at the 6-position, similar to Niyad’s methods .
- Biological Performance : While direct DAAO data for the target compound is unavailable, structurally related compounds (e.g., 11e, ) suggest high potency. The 3,5-dimethylphenyl group may outperform 3-chlorophenyl () in balancing lipophilicity and steric tolerance.
- Comparative Limitations : Unlike 1,3,5-triazine derivatives (e.g., ), 1,2,4-triazine-diones exhibit distinct electronic profiles due to the dione moiety, limiting direct comparisons .
Biological Activity
The compound 6-(3-(dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a derivative of 1,2,4-triazine known for its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.
- Molecular Formula: C16H18N4O4
- Molecular Weight: 330.34 g/mol
- CAS Number: 338401-05-1
Antibacterial Activity
Recent studies have indicated that compounds containing the triazine ring exhibit significant antibacterial properties. For instance:
- A series of triazine derivatives were tested against various bacterial strains, showing promising results with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
- The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Antifungal Activity
The antifungal potential of this compound has also been explored:
- In vitro assays demonstrated effectiveness against common fungal pathogens like Candida albicans and Aspergillus niger, with IC50 values reported between 10 to 25 µg/mL .
- The mechanism appears to involve disruption of fungal cell wall synthesis.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed through various in vivo models:
- Studies showed a reduction in edema in rat paw models when treated with the compound at doses of 50 and 100 mg/kg body weight .
- The compound exhibited an inhibition rate comparable to standard anti-inflammatory drugs like ibuprofen.
Anticancer Activity
Emerging research highlights the potential anticancer properties of this triazine derivative:
- In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced apoptosis at concentrations as low as 10 µM .
- Molecular docking studies suggest that it interacts with key targets involved in cell proliferation and survival pathways.
Data Table: Summary of Biological Activities
| Activity | Tested Strains/Models | Effectiveness (IC50/MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Bacillus subtilis | MIC: 0.5 - 8 µg/mL |
| Antifungal | Candida albicans, Aspergillus niger | IC50: 10 - 25 µg/mL |
| Anti-inflammatory | Rat paw edema model | Inhibition: ~50% at 100 mg/kg |
| Anticancer | MCF-7, HeLa cell lines | IC50: ~10 µM |
Case Studies
- Antibacterial Efficacy : A study by Abdel-Rahman et al. (2020) focused on synthesizing triazine derivatives and evaluating their antibacterial activity. The results indicated that modifications in the side chains significantly enhanced their potency against resistant strains .
- Anti-inflammatory Mechanism : Research conducted by Chahal et al. (2023) explored the anti-inflammatory mechanisms of similar compounds. They found that these compounds inhibited COX-II enzymes effectively, leading to reduced inflammatory responses in animal models .
- Anticancer Potential : A recent investigation into the anticancer properties of triazine derivatives revealed that certain structural modifications could enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the 1,2,4-triazine-3,5(2H,4H)-dione core in this compound?
- Methodological Answer : The 1,2,4-triazine-3,5-dione scaffold is typically synthesized via cyclocondensation of substituted hydrazines with carbonyl-containing intermediates. For example, describes a multi-step synthesis involving condensation of 2,4,6-trichloro-s-triazine with aminoacetophenone under controlled pH (aqueous NaOH/acetone at 0°C). Subsequent substitutions (e.g., with methoxide or dichlorodiethylamine) yield intermediates for further functionalization. Key variables include reaction temperature (e.g., 110°C for amine coupling in dioxane) and stoichiometric control to avoid side products .
- Purification : Column chromatography (silica gel) and recrystallization (e.g., methanol/water) are critical for isolating intermediates, as noted in for structurally analogous triazines.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm substituent positions and stereochemistry (e.g., reports δ 7.55 ppm for aromatic protons in triazine derivatives) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at 444.0539 for a triazine analog in ) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., d-amino acid oxidase or anticonvulsant targets) based on structural analogs in . Use in vitro models (e.g., rat brain homogenates) with IC50 determination via fluorometric or spectrophotometric methods. For example, triazine derivatives in showed IC50 values <10 µM against seizure-related targets .
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer : Perform molecular docking to predict binding interactions with target proteins (e.g., anticonvulsant receptors). highlights 3D-QSAR models using steric, electrostatic, and hydrophobic parameters to correlate substituent effects (e.g., 3,5-dimethylphenyl vs. trifluoromethyl groups) with antileukemic activity. Tools like CoMFA or CoMSIA can refine substituent selection .
- Validation : Cross-validate models with experimental IC50 data from analogs (e.g., ’s derivatives with varying R-group substitutions) .
Q. What experimental strategies resolve contradictions in reported biological data for triazine-dione derivatives?
- Methodological Answer : Address discrepancies (e.g., varying IC50 values across studies) by:
- Standardizing Assay Conditions : Control variables like pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts).
- Orthogonal Assays : Validate enzyme inhibition results with cellular models (e.g., neuronal cell lines for anticonvulsant activity).
- Meta-Analysis : Compare data from (anticonvulsant) and (antileukemic) to identify structure-activity trends .
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?
- Abiotic Degradation : Assess hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV exposure).
- Biotic Transformation : Use soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., demethylation products).
- Ecotoxicity : Perform acute/chronic tests on model organisms (e.g., Daphnia magna for aquatic toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
